Thermodynamic Properties of 3-Methoxypropyl Isocyanide: A Technical Guide for Researchers and Drug Development Professionals
Thermodynamic Properties of 3-Methoxypropyl Isocyanide: A Technical Guide for Researchers and Drug Development Professionals
Foreword
The isocyanide functional group, with its unique electronic structure and reactivity, has garnered significant interest in the fields of synthetic chemistry and drug discovery.[1][2][3] Among the diverse isocyanide-containing molecules, 3-methoxypropyl isocyanide presents a compelling case for in-depth characterization due to its potential applications in the synthesis of novel therapeutic agents and functional materials.[4][5] A thorough understanding of the thermodynamic properties of this compound is paramount for optimizing reaction conditions, predicting its stability, and elucidating its behavior in biological systems. This technical guide provides a comprehensive overview of the thermodynamic landscape of 3-methoxypropyl isocyanide, offering both theoretical insights and practical methodologies for its characterization.
The Significance of Thermodynamic Parameters in Drug Development
In the intricate process of drug discovery and development, thermodynamic properties serve as a fundamental compass, guiding researchers toward molecules with desirable characteristics. The enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) of a compound like 3-methoxypropyl isocyanide are not mere academic values; they hold profound implications for:
-
Reaction Energetics and Feasibility: The enthalpy of formation is crucial for calculating the heat of reaction for synthetic pathways involving 3-methoxypropyl isocyanide. This allows chemists to predict whether a reaction will be exothermic or endothermic, which is vital for safe and efficient process scale-up.
-
Chemical Stability and Shelf-Life: Thermodynamic data provides insights into the inherent stability of a molecule. Isocyanides are known to be in a higher energy state compared to their nitrile isomers, and understanding the energetic barrier to isomerization is critical for storage and handling.[2][6]
-
Binding Affinity and Drug-Target Interactions: The thermodynamics of ligand binding to a biological target are a cornerstone of rational drug design. While direct measurement of the thermodynamic properties of the ligand itself is a piece of the puzzle, this data can inform computational models that predict binding energies and entropies.
-
Formulation and Drug Delivery: The physical properties of a drug substance, which are influenced by its thermodynamic characteristics, dictate its formulation into a stable and bioavailable dosage form.
Experimental Determination of Thermodynamic Properties
Precise experimental measurement remains the gold standard for determining the thermodynamic properties of a compound. The two primary techniques employed for organic molecules like 3-methoxypropyl isocyanide are calorimetry and spectroscopy.
Calorimetry: The Direct Measurement of Heat
Calorimetry provides a direct measure of the heat changes associated with chemical or physical processes.[7][8][9][10] For 3-methoxypropyl isocyanide, the following calorimetric techniques are particularly relevant:
-
Bomb Calorimetry: This method is used to determine the heat of combustion.[8][9] By burning a known amount of the substance in a high-pressure oxygen environment, the heat released can be accurately measured. This value is then used to calculate the standard enthalpy of formation.
-
Differential Scanning Calorimetry (DSC): DSC is a powerful technique for measuring heat capacity as a function of temperature.[7][9] It can also be used to study phase transitions, such as melting and boiling points, and their associated enthalpy changes.
Spectroscopy: Unveiling Thermodynamic Data from Molecular Vibrations
Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, can be used to derive thermodynamic quantities.[11][12][13][14] By analyzing the vibrational frequencies of a molecule, it is possible to calculate its partition function, and from there, its entropy and heat capacity.[15] This approach is especially valuable when only small amounts of a substance are available.
Computational Chemistry: Predicting Thermodynamic Properties
In the absence of experimental data, and as a powerful complementary tool, computational chemistry offers robust methods for predicting the thermodynamic properties of molecules like 3-methoxypropyl isocyanide.[16][17][18] Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to:
-
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.
-
Calculate Vibrational Frequencies: Predict the IR and Raman spectra, which can then be used to calculate thermodynamic properties as in the spectroscopic method.
-
Determine Electronic Energy: This is a key component in calculating the enthalpy of formation.
Molecular simulation is another powerful computational tool that can predict phase behavior and thermodynamic properties.[16][19]
Thermodynamic Data for 3-Methoxypropyl Isocyanide
| Thermodynamic Property | Symbol | Estimated Value | Units |
| Standard Enthalpy of Formation (gas) | ΔHf°(g) | +80 to +120 | kJ/mol |
| Standard Molar Entropy (gas) | S°(g) | 350 to 390 | J/(mol·K) |
| Molar Heat Capacity (gas) | Cp(g) | 130 to 160 | J/(mol·K) |
For comparison, the experimental enthalpy of formation for the smaller methyl isocyanide is approximately +163.5 kJ/mol.[20] The greater thermodynamic stability of the corresponding nitrile (3-methoxypropanenitrile) should be noted, as isocyanides are thermodynamically less stable than their nitrile isomers.[2]
Implications for Drug Development Professionals
A comprehensive understanding of the thermodynamic properties of 3-methoxypropyl isocyanide is indispensable for its effective utilization in drug discovery. The isocyanide moiety is a versatile functional group for multicomponent reactions, such as the Ugi and Passerini reactions, which are widely used to generate libraries of diverse small molecules for high-throughput screening.[4][5]
The reactivity of the isocyanide is intrinsically linked to its thermodynamic properties. The energy of the C-N triple bond and the overall stability of the molecule will influence reaction kinetics and product distributions in these complex transformations. Furthermore, the ability of the isocyano group to act as a hydrogen bond acceptor and its dipole moment can significantly impact the binding of a drug candidate to its target protein.[1]
Detailed Experimental Protocols
Protocol for Bomb Calorimetry
-
Calibration: Calibrate the calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.
-
Sample Preparation: Accurately weigh approximately 1 gram of 3-methoxypropyl isocyanide into a crucible.
-
Assembly: Place the crucible in the bomb, add 1 mL of distilled water to saturate the atmosphere with water vapor, and seal the bomb.
-
Pressurization: Fill the bomb with high-purity oxygen to a pressure of 30 atm.
-
Measurement: Submerge the bomb in a known mass of water in the calorimeter. Allow the system to reach thermal equilibrium.
-
Ignition: Ignite the sample by passing an electric current through the fuse wire.
-
Data Acquisition: Record the temperature of the water at regular intervals until it reaches a maximum and then begins to cool.
-
Analysis: Correct for heat exchange with the surroundings and calculate the heat of combustion. From this, determine the standard enthalpy of formation.
Protocol for Spectroscopic Determination of Entropy
-
Sample Preparation: Prepare a gas-phase sample of 3-methoxypropyl isocyanide in a suitable gas cell for IR and Raman spectroscopy.
-
Data Acquisition: Obtain high-resolution IR and Raman spectra over a wide frequency range.
-
Vibrational Analysis: Assign the observed vibrational bands to the fundamental vibrational modes of the molecule. This may be aided by computational predictions.
-
Calculation of Partition Function: For each vibrational mode, calculate its contribution to the vibrational partition function.
-
Calculation of Entropy: Sum the translational, rotational, and vibrational contributions to the total entropy using standard statistical mechanics formulas.
Conclusion
While specific experimental thermodynamic data for 3-methoxypropyl isocyanide is yet to be published, this guide has outlined the critical importance of these properties and the established methodologies for their determination. For researchers and drug development professionals working with this and similar isocyanide-containing molecules, a thorough characterization of their thermodynamic landscape is a crucial step toward unlocking their full potential in the creation of novel and effective therapeutics. The combination of experimental techniques like calorimetry and spectroscopy with the predictive power of computational chemistry provides a robust framework for achieving this essential understanding.
References
-
ten Kate, A. J. B., Gerretzen, J., van Manen, H.-J., et al. (2020). Methodology to Predict Thermodynamic Data from Spectroscopic Analysis. Industrial & Engineering Chemistry Research, 59(49), 21548-21566. [Link][11][14]
-
Berger, M., Bell, J. A., & Steel, C. (1975). Spectroscopic determination of thermodynamic quantities. Journal of Chemical Education, 52(3), 181. [Link][12]
-
University of California. (2025). How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors. Tech Briefs. [Link][7]
-
ten Kate, A. J. B., et al. (2020). Methodology to Predict Thermodynamic Data from Spectroscopic Analysis. ResearchGate. [Link][13]
-
Gordon, A. R. (1934). The Calculation of Thermodynamic Quantities from Spectroscopic Data for Polyatomic Molecules; the Free Energy, Entropy and Heat Capacity of Steam. The Journal of Chemical Physics, 2(2), 65-72. [Link][15]
-
Emelianova, A., et al. (2021). Molecular Simulations of Vapor-Liquid Equilibrium of Isocyanates. The Journal of Physical Chemistry B, 125(45), 12573–12583. [Link][16]
-
Save My Exams. (2025). Calorimetry (Edexcel IGCSE Chemistry): Revision Note. [Link][21]
-
Student Academic Success. (2025). Using calorimeters for accurate heat measurement. [Link][8]
-
Kim, D., et al. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Advances, 10(28), 16484-16493. [Link][17]
-
Solubility of Things. (n.d.). Calorimetry: Techniques and Applications. [Link][9]
-
Baghal-Vayjooee, M. H. (1978). The enthalpy of isomerisation of methyl isocyanide. ResearchGate. [Link][6]
-
Kim, D., et al. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. National Institutes of Health. [Link][18]
-
Emelianova, A., et al. (2021). Molecular Simulations of Vapor–Liquid Equilibrium of Isocyanates. ResearchGate. [Link][19]
-
Longdom Publishing. (n.d.). Determining the Role of Calorimetry through Chemical Analysis. [Link][10]
-
NIST. (n.d.). Experimental data for HNCO (Isocyanic acid). Computational Chemistry Comparison and Benchmark Database. [Link]
-
NIST. (n.d.). ethane, isocyano-. TRC Web Thermo Tables. [Link][22]
-
S. A. G. and Ramozzi, R. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9349-9403. [Link][1]
-
Kjær, H., et al. (2021). Atmospheric Chemistry of Methyl Isocyanide–An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 125(2), 657-668. [Link][23]
-
NIST. (n.d.). 1-Propanamine, 3-methoxy-. NIST Chemistry WebBook. [Link][24]
-
Mondal, P. (2021). An overview of Isocyanide. ResearchGate. [Link][2]
-
Akritopoulou-Zanze, I. (2008). Isocyanide-based multicomponent reactions in drug discovery. Current Opinion in Chemical Biology, 12(3), 324-331. [Link][4]
-
Thermodynamics Research Center. (n.d.). ThermoML:J. Chem. Thermodyn. 2014, 74, 126-132. [Link][25]
-
Cheméo. (n.d.). Chemical Properties of Methyl isocyanide (CAS 593-75-9). [Link][26]
-
NIST. (n.d.). Experimental data for CH3NC (methyl isocyanide). Computational Chemistry Comparison and Benchmark Database. [Link][20]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). [Link][27]
-
Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. [Link][5]
-
Zheng, Q. (2021). New developments and applications of isocyanide chemistry. University of Groningen. [Link][29]
-
Li, Y., et al. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 9, 667375. [Link][3]
-
NIST. (n.d.). Propanenitrile, 3-methoxy-. NIST Chemistry WebBook. [Link][30]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jaser.rkmvccrahara.org [jaser.rkmvccrahara.org]
- 3. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]
- 4. Isocyanide-based multicomponent reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors [eureka.patsnap.com]
- 8. monash.edu [monash.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. longdom.org [longdom.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Molecular Simulations of Vapor-Liquid Equilibrium of Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 21. savemyexams.com [savemyexams.com]
- 22. ethane, isocyano- -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 23. Atmospheric Chemistry of Methyl Isocyanide–An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 1-Propanamine, 3-methoxy- [webbook.nist.gov]
- 25. ThermoML:J. Chem. Thermodyn. 2014, 74, 126-132 [trc.nist.gov]
- 26. Methyl isocyanide (CAS 593-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 27. 1-Propanamine, 3-methoxy- (CAS 5332-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 28. Thermodynamics Research Center - Thermophysical Properties Division, NIST [trc.nist.gov]
- 29. research.rug.nl [research.rug.nl]
- 30. Propanenitrile, 3-methoxy- [webbook.nist.gov]
